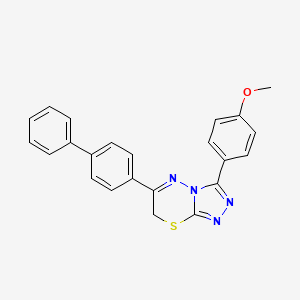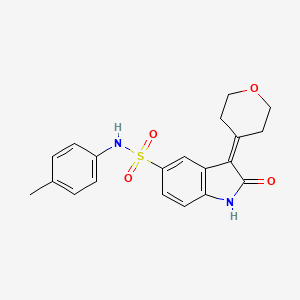
CB2 receptor agonist 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CB2 receptor agonist 6 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike CB1 receptors, which are primarily found in the central nervous system and are associated with psychoactive effects, CB2 receptors are predominantly located in peripheral tissues, particularly in immune cells. This makes CB2 receptor agonists attractive candidates for therapeutic applications without the central nervous system side effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CB2 receptor agonist 6 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is often synthesized through a series of condensation reactions, involving the formation of key intermediates such as thiazole or benzothiazole derivatives.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the selectivity and potency of the compound. This may include alkylation, acylation, or halogenation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of automated reactors and purification systems.
化学反应分析
Types of Reactions
CB2 receptor agonist 6 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
CB2 receptor agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of CB2 receptor ligands and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology studies to investigate the role of CB2 receptors in immune cell function, inflammation, and pain signaling.
Medicine: Explored as a potential therapeutic agent for treating conditions such as chronic pain, inflammation, autoimmune diseases, and cancer. Its selective action on CB2 receptors makes it a promising candidate for avoiding the psychoactive effects associated with CB1 receptor activation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
作用机制
CB2 receptor agonist 6 exerts its effects by selectively binding to and activating CB2 receptors. Upon activation, CB2 receptors couple with G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This triggers a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the modulation of ion channels. These signaling pathways ultimately result in anti-inflammatory, analgesic, and immunomodulatory effects.
相似化合物的比较
CB2 receptor agonist 6 can be compared with other CB2 receptor agonists, such as JWH133 and GW842166x. While all these compounds share the ability to selectively activate CB2 receptors, they differ in their chemical structures, pharmacokinetic properties, and therapeutic potential. For example:
JWH133: A synthetic CB2 receptor agonist known for its high selectivity and potency. It has been extensively studied for its anti-inflammatory and anticancer properties.
GW842166x: Another selective CB2 receptor agonist with demonstrated neuroprotective and anti-anxiety effects in preclinical models.
This compound is unique in its specific structural features and the particular signaling pathways it modulates, which may offer distinct therapeutic advantages in certain conditions.
Conclusion
This compound is a valuable compound in the field of cannabinoid research, offering potential therapeutic benefits without the psychoactive effects associated with CB1 receptor activation. Its synthesis, chemical reactivity, and diverse applications in scientific research make it an important tool for advancing our understanding of the endocannabinoid system and developing new treatments for various diseases.
属性
分子式 |
C24H19FN2O |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]-N-(3-phenylphenyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C24H19FN2O/c25-21-13-11-18(12-14-21)17-27-15-5-10-23(27)24(28)26-22-9-4-8-20(16-22)19-6-2-1-3-7-19/h1-16H,17H2,(H,26,28) |
InChI 键 |
MOCKMOFBWFOOIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CN3CC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



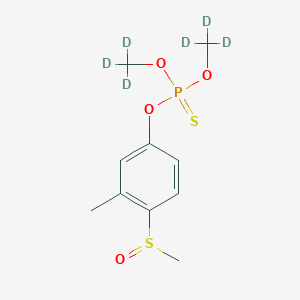
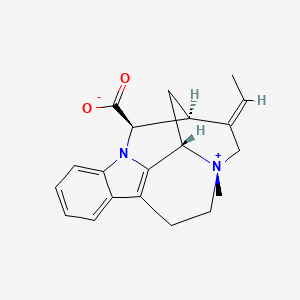
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

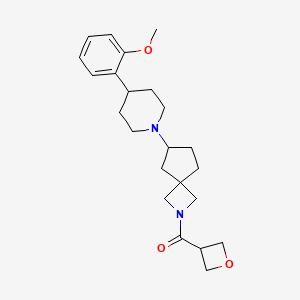
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
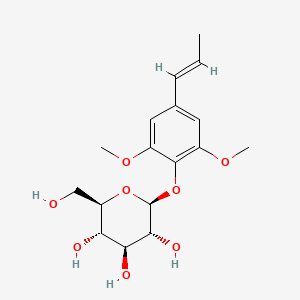
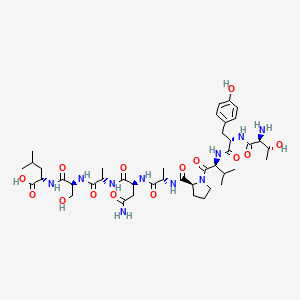
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
